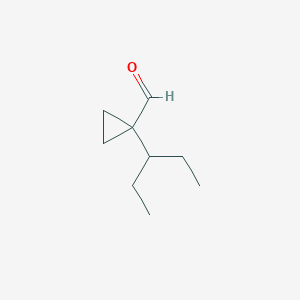

1-(Pentan-3-yl)cyclopropane-1-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

1-pentan-3-ylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C9H16O/c1-3-8(4-2)9(7-10)5-6-9/h7-8H,3-6H2,1-2H3 |

InChI Key |

URMQHYIUNLYHIA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1(CC1)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Pentan 3 Yl Cyclopropane 1 Carbaldehyde

Strategies for Cyclopropane (B1198618) Ring Construction with Carbonyl Functionality

The formation of the cyclopropane ring is a cornerstone of the synthesis. These methods typically involve the reaction of an alkene precursor with a carbene or carbenoid, or an intramolecular cyclization of a suitable linear substrate.

Cyclopropanation of an alkene is a direct and widely used method for forming cyclopropane rings. wikipedia.orgmasterorganicchemistry.com In this approach, an alkene precursor already containing the pentan-3-yl group and an aldehyde (or a protected equivalent) is treated with a cyclopropanating agent. A logical precursor would be 2-(pentan-3-yl)propenal.

Common cyclopropanation methods include:

Simmons-Smith Reaction : This reaction utilizes a carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane and a zinc-copper couple. wikipedia.orgnih.gov It is known for its reliability and stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com

Metal-Catalyzed Reactions with Diazo Compounds : Transition metals, particularly rhodium(II) and copper(I) complexes, can catalyze the decomposition of diazo compounds like ethyl diazoacetate to form metal carbenes. These reactive intermediates then add across a double bond to form the cyclopropane ring. For the synthesis of an aldehyde, a diazo compound precursor to a formyl carbene would be required.

| Method | Key Reagents | Typical Conditions | Key Features |

|---|---|---|---|

| Simmons-Smith Reaction | CH₂I₂, Zn-Cu couple | Diethyl ether, reflux | Stereospecific, works well with directing groups (e.g., hydroxyls). nih.gov |

| Metal-Catalyzed Diazo Reaction | Diazo compound (e.g., N₂CHCO₂Et), Rh₂(OAc)₄ or Cu(I) salt | Inert solvent (e.g., DCM, Toluene) | Versatile, allows for asymmetric synthesis with chiral catalysts. |

| Corey-Chaykovsky Reaction | Sulfur ylide (e.g., (CH₃)₂S(O)CH₂) | DMSO or THF | Reacts with α,β-unsaturated aldehydes to form the cyclopropane ring. nih.gov |

An alternative to building the ring onto an existing double bond is to form it from a linear precursor via intramolecular nucleophilic substitution. This 1,3-elimination process typically involves a molecule with a nucleophilic carbon center and a leaving group on the γ-carbon. wikipedia.org For the target molecule, a plausible precursor would be a 4-halo-2-(pentan-3-yl)butanal derivative. Treatment with a strong, non-nucleophilic base would induce cyclization.

A notable example of this strategy is the tandem Michael addition-intramolecular alkylation, often referred to as a Michael-initiated ring closure (MIRC) reaction. rsc.org This approach can be used to synthesize highly functionalized cyclopropanes with excellent stereocontrol. rsc.org

Functionalization Routes for the Incorporation of the Pentan-3-yl Moiety

These strategies begin with a pre-formed cyclopropane carbaldehyde and focus on attaching the pentan-3-yl side chain.

This approach involves the direct alkylation of a cyclopropane carbaldehyde enolate or its equivalent. The process would begin with deprotonation of the aldehydic proton of cyclopropanecarboxaldehyde, which is challenging due to the acidity of the α-proton on the ring. A more viable route involves converting the aldehyde to an enamine or imine, which can then be deprotonated at the C1 position of the cyclopropane ring to create a nucleophile. This nucleophile can then react with an appropriate pentan-3-yl electrophile, such as 3-bromopentane or pentan-3-yl tosylate, followed by hydrolysis to regenerate the aldehyde.

Modern cross-coupling reactions offer powerful tools for forming carbon-carbon bonds. This strategy would involve coupling a cyclopropyl (B3062369) derivative with a pentan-3-yl organometallic reagent. A hypothetical route could start with 1-bromocyclopropane-1-carbaldehyde (or a protected acetal version). This substrate could then undergo a Negishi or Kumada-type cross-coupling reaction with a pentan-3-ylzinc or Grignard reagent, catalyzed by a palladium or nickel complex. organic-chemistry.org

| Coupling Reaction | Cyclopropane Substrate | Pentan-3-yl Reagent | Catalyst System |

|---|---|---|---|

| Negishi Coupling | 1-Bromocyclopropane-1-carbaldehyde acetal | (Pentan-3-yl)zinc chloride | Pd(PPh₃)₄ or NiCl₂(dppe) |

| Kumada Coupling | 1-Bromocyclopropane-1-carbaldehyde acetal | Pentan-3-ylmagnesium bromide | Pd(PPh₃)₄ or NiCl₂(dppp) |

| Suzuki Coupling | 1-(Boronic ester)cyclopropane-1-carbaldehyde acetal | 3-Bromopentane | Pd(OAc)₂, SPhos |

Direct Synthesis and Derivatization from Simpler Building Blocks

This section considers more convergent or direct approaches where the key fragments are combined efficiently. One plausible method involves the generation of a 1-(pentan-3-yl)cyclopropyl organometallic intermediate, which is then trapped with an electrophilic formylating agent.

For example, a sulfoxide–magnesium exchange could be performed on (E/Z)-1-(pentan-3-yl)-1-(phenylsulfinyl)cyclopropane to generate the corresponding cyclopropyl Grignard reagent. This potent nucleophile can then be reacted with an electrophile like N,N-dimethylformamide (DMF) to install the aldehyde functionality, yielding the target compound in a single step from the Grignard reagent. nih.gov This approach benefits from the ability to prepare diversely substituted cyclopropyl sulfoxides, which serve as versatile precursors to the corresponding organometallic reagents. nih.gov

Another innovative approach is hydrogen-borrowing (HB) catalysis, which could be adapted for this synthesis. nih.govacs.org This method could involve the α-alkylation of a ketone with an alcohol bearing a leaving group, followed by intramolecular cyclization to form the cyclopropyl ring. nih.govacs.org While typically used for ketones, modifications could potentially allow for the synthesis of the target aldehyde.

Aldehyde Group Installation onto Cyclopropyl Scaffolds

Once the 1-(pentan-3-yl)cyclopropane core is assembled, several reliable methods can be employed to introduce the carbaldehyde group at the C1 position. The choice of method often depends on the nature of the available precursor.

Oxidation of Primary Alcohols: A common and direct route involves the oxidation of the corresponding primary alcohol, [1-(pentan-3-yl)cyclopropyl]methanol. The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, but care must be taken to avoid over-oxidation to the carboxylic acid. nih.govchemguide.co.uk A variety of reagents are effective for this transformation, ranging from chromium-based reagents to milder, more modern systems. For instance, pyridinium chlorochromate (PCC) is a well-established reagent for this purpose. acs.org Milder conditions, such as those employed in Swern or Dess-Martin periodinane oxidations, are also highly effective and often preferred to avoid harsh conditions. Catalytic methods, such as those using TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a co-oxidant, offer an environmentally benign and efficient alternative. nih.gov

Reduction of Carboxylic Acid Derivatives: The aldehyde can also be accessed via the partial reduction of a corresponding carboxylic acid derivative. For example, 1-(pentan-3-yl)cyclopropane-1-carboxylic acid can be converted to its acid chloride, which is then reduced to the aldehyde using a poisoned catalyst (e.g., Rosenmund reduction) or a hydride reagent like lithium tri-tert-butoxyaluminum hydride. Alternatively, esters or Weinreb amides derived from the carboxylic acid can be reduced to the aldehyde with high selectivity using reagents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures.

Ozonolysis of Vinylcyclopropanes: Another effective strategy is the oxidative cleavage of a carbon-carbon double bond. A precursor such as 1-(pentan-3-yl)-1-vinylcyclopropane can be subjected to ozonolysis (O₃) followed by a reductive workup (e.g., with dimethyl sulfide or triphenylphosphine) to yield the desired 1-(pentan-3-yl)cyclopropane-1-carbaldehyde directly.

Interactive Data Table: Methods for Aldehyde Group Installation

| Precursor | Method | Key Reagents | Product |

| [1-(Pentan-3-yl)cyclopropyl]methanol | Oxidation | PCC, DMP, or TEMPO/NaOCl | This compound |

| 1-(Pentan-3-yl)cyclopropane-1-carboxylic acid ester | Reduction | DIBAL-H | This compound |

| 1-(Pentan-3-yl)-1-vinylcyclopropane | Ozonolysis | 1. O₃; 2. Me₂S | This compound |

| 1-(Pentan-3-yl)cyclopropane-1-carbonitrile | Reduction | DIBAL-H then hydrolysis | This compound |

Stereoselective Synthetic Pathways to this compound

The C1 carbon of this compound is a stereocenter. Therefore, controlling its absolute configuration is a significant challenge that requires the use of asymmetric synthesis techniques. These strategies can involve substrate control, the use of chiral auxiliaries, or asymmetric catalysis.

Asymmetric induction, or substrate-controlled synthesis, relies on the presence of a stereocenter within the starting material to direct the stereochemical outcome of the cyclopropanation reaction.

A powerful example of this is the "temporary stereocenter" approach. nih.govresearchgate.net In this methodology, an initial asymmetric aldol (B89426) reaction is performed between an α,β-unsaturated aldehyde and a ketone enolate attached to a chiral auxiliary. This creates a β-hydroxy ketone where the newly formed hydroxyl group's stereochemistry is controlled by the auxiliary. This hydroxyl group then acts as an internal directing group for a subsequent diastereoselective cyclopropanation of the alkene (e.g., via a Simmons-Smith or Michael-initiated ring closure reaction). The directing effect of the temporary stereocenter ensures that the cyclopropane ring is formed with a specific relative stereochemistry. A final retro-aldol cleavage step removes the directing group and the chiral auxiliary, revealing the enantiomerically enriched cyclopropane carboxaldehyde. nih.gov

Another strategy involves utilizing starting materials from the "chiral pool," which are naturally occurring, enantiopure compounds. nih.gov A terpene or amino acid with pre-existing chirality could be elaborated through a series of steps to form one of the cyclopropanation precursors. The inherent chirality of the substrate would then influence the facial selectivity of the cyclopropanation step, leading to a diastereomerically enriched product.

When the substrate lacks inherent chirality, external chiral agents are required to induce enantioselectivity. This is primarily achieved through the use of stoichimetric chiral auxiliaries or catalytic amounts of a chiral catalyst.

Chiral Auxiliary-Controlled Syntheses: Chiral auxiliaries are enantiopure molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org Evans oxazolidinones are a well-known class of auxiliaries that have been successfully applied to the synthesis of chiral cyclopropane carboxaldehydes. santiago-lab.comresearchgate.netcolab.ws A notable strategy involves a three-step sequence of aldol reaction, cyclopropanation, and retro-aldol reaction. rsc.orgnih.govbath.ac.uk

Asymmetric Aldol Reaction: An N-acyl Evans oxazolidinone is enolized and reacted with an α,β-unsaturated aldehyde. The bulky auxiliary directs the approach of the aldehyde, resulting in a syn-aldol adduct with high diastereoselectivity. nih.gov

Directed Cyclopropanation: The hydroxyl group of the aldol adduct directs the cyclopropanation of the alkene moiety, establishing the relative stereochemistry of the cyclopropane ring.

Retro-Aldol Cleavage: The resulting cyclopropyl-aldol is cleaved, typically using a lithium alkoxide, to release the chiral auxiliary (which can be recovered) and the final enantiopure cyclopropane carboxaldehyde. researchgate.net

Catalyst-Controlled Syntheses: Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. Both chiral transition-metal catalysts and organocatalysts have proven effective for the synthesis of chiral cyclopropanes.

Transition-Metal Catalysis: Chiral complexes of rhodium, copper, and cobalt are widely used to catalyze the asymmetric cyclopropanation of alkenes with diazo compounds. nih.govnih.gov For the synthesis of the target molecule, a chiral dirhodium(II) catalyst, such as one bearing chiral carboxylate or carboxamidate ligands, could catalyze the reaction between a suitable diazo precursor and 3-ethyl-2-pentene. emory.edunih.govrsc.org The chiral environment of the catalyst facilitates the enantioselective transfer of the carbene to the alkene, yielding an enantiomerically enriched cyclopropane ester, which can then be converted to the target aldehyde. Cobalt(II) complexes with chiral porphyrin ligands are also highly effective for asymmetric cyclopropanation with diazo reagents. nih.govorganic-chemistry.org

Organocatalysis: Chiral secondary amines, such as prolinol derivatives, can catalyze the cyclopropanation of α,β-unsaturated aldehydes. princeton.edu This approach involves the formation of a transient chiral iminium ion from the enal and the organocatalyst. The iminium ion activation lowers the LUMO of the enal, facilitating a conjugate addition by a nucleophile (such as a stabilized sulfur ylide or a bromomalonate). organic-chemistry.org This is followed by an intramolecular substitution to close the cyclopropane ring. This cascade reaction can directly produce highly enantioenriched cyclopropane carbaldehydes. researchgate.netfigshare.com

Interactive Data Table: Stereoselective Catalyst Systems for Cyclopropanation

| Catalyst Type | Example Catalyst System | Reaction Type | Typical Stereoselectivity |

| Transition Metal | Rh₂(S-TCPTAD)₄ | Alkene + Diazoacetate | High ee (up to 98%) nih.gov |

| Transition Metal | Chiral Co(II)-Porphyrin Complex | Alkene + Diazo Compound | High dr and ee nih.govorganic-chemistry.org |

| Organocatalyst | Diphenylprolinol Silyl Ether | Enal + Stabilized Ylide | High ee (>90%) organic-chemistry.org |

| Chiral Auxiliary | Evans Oxazolidinone | Aldol-Cyclopropanation-Retro-Aldol | High de (>95%) and ee (>95%) nih.govresearchgate.net |

Reactivity and Mechanistic Studies of 1 Pentan 3 Yl Cyclopropane 1 Carbaldehyde

Reactions Involving the Aldehyde Functionality of 1-(Pentan-3-yl)cyclopropane-1-carbaldehyde

Nucleophilic Additions to the Carbonyl Group

Organometallic Reagent Additions

No specific studies on the addition of organometallic reagents (e.g., Grignard, organolithium) to this compound were found.

Condensation Reactions

There is no available research detailing the participation of this compound in condensation reactions such as aldol (B89426) or Wittig reactions.

Transformations to Other Functional Groups

Oxidation Pathways to Carboxylic Acids

Specific conditions and outcomes for the oxidation of this compound to the corresponding carboxylic acid have not been documented.

Reduction Methodologies to Alcohols

No literature is available describing the reduction of this compound to 1-(pentan-3-yl)cyclopropylmethanol.

Until dedicated synthetic and mechanistic studies on this compound are conducted and published, a comprehensive and scientifically rigorous article on its reactivity cannot be written.

Reactivity of the Cyclopropane (B1198618) Ring System in this compound

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening reactions. The course of these reactions is heavily influenced by the nature of the reagents and the reaction conditions.

Ring-Opening Reactions and Rearrangements

Under acidic conditions, the formyl group of this compound is readily protonated, which can trigger the cleavage of the cyclopropane ring. Lewis acids can also promote similar reactions by coordinating to the carbonyl oxygen. nih.govresearchgate.net The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate. Cleavage of the C1-C2 or C1-C3 bond would lead to a tertiary carbocation stabilized by the adjacent alkyl and formyl groups. However, the bulky pentan-3-yl group can sterically hinder the approach of nucleophiles and influence the subsequent reaction pathways.

In the presence of a nucleophile, the intermediate carbocation can be trapped to yield a variety of acyclic products. The specific outcome will depend on the nature of the nucleophile and the reaction conditions. For instance, in the presence of water, a diol could be formed, while the use of an alcohol could lead to the formation of an ether.

| Catalyst Type | Intermediate | Potential Products |

| Brønsted Acid | Protonated carbonyl, tertiary carbocation | Acyclic aldehydes, ketones, diols |

| Lewis Acid | Coordinated carbonyl complex, tertiary carbocation | Acyclic aldehydes, ketones, ethers |

This table presents potential outcomes based on general principles of acid-catalyzed reactions of cyclopropyl (B3062369) carbonyl compounds.

Thermally induced rearrangements of this compound can lead to a variety of products through different mechanistic pathways. One possibility is a vinylcyclopropane-to-cyclopentene rearrangement, although this typically requires higher temperatures. nih.gov The presence of the bulky pentan-3-yl group might influence the conformational preferences of the molecule, thereby affecting the feasibility and stereochemical outcome of such concerted rearrangements.

Photochemical excitation of the carbonyl group can initiate a range of reactions. Norrish Type I cleavage could lead to the formation of a cyclopropyl radical and a formyl radical. The subsequent fate of the cyclopropyl radical would depend on its stability and the reaction conditions. acs.org Alternatively, photochemical decarbonylation is a known process for some aldehydes, which would yield 1-(pentan-3-yl)cyclopropane. nih.gov Intramolecular hydrogen abstraction (Norrish Type II reaction) is also a possibility if a sterically accessible gamma-hydrogen is present in the pentan-3-yl group.

| Condition | Potential Reaction Type | Expected Products |

| Thermal | Vinylcyclopropane rearrangement | Substituted cyclopentenes |

| Photochemical | Norrish Type I cleavage | 1-(Pentan-3-yl)cyclopropane, carbon monoxide |

| Photochemical | Decarbonylation | 1-(Pentan-3-yl)cyclopropane |

| Photochemical | Norrish Type II | Cyclobutanol derivatives, cleavage products |

This table outlines plausible thermal and photochemical transformations based on known reactivity of similar structures.

The cyclopropane ring in this compound can be opened through radical-mediated processes. The abstraction of the aldehydic hydrogen by a radical initiator would generate an acyl radical. This acyl radical can then undergo decarbonylation to produce a 1-(pentan-3-yl)cyclopropyl radical. scilit.comcaltech.edu The stability and subsequent reactions of this cyclopropyl radical are of key interest.

The 1-(pentan-3-yl)cyclopropyl radical can undergo several transformations. It can abstract a hydrogen atom from a suitable donor to form 1-(pentan-3-yl)cyclopropane. Alternatively, and often favorably, the high ring strain can drive the ring-opening of the cyclopropyl radical to form a more stable homoallyl radical. beilstein-journals.orgnih.gov The regioselectivity of this ring opening would be influenced by the stability of the resulting radical. The presence of the pentan-3-yl group would likely favor the formation of a more substituted and therefore more stable radical intermediate. This homoallylic radical can then participate in further radical reactions, such as addition to other molecules or intramolecular cyclization. nih.gov

Substituent Effects on Cyclopropane Ring Strain and Stability

The stability of the cyclopropane ring in this compound is significantly influenced by its geminal substituents. Theoretical studies have shown that gem-dialkyl substitution on a cyclopropane ring can lead to a decrease in ring strain energy compared to the parent cyclopropane. acs.orgacs.orgnih.gov This stabilization is attributed to the Thorpe-Ingold effect, where the compression of the external bond angles by the bulky alkyl groups leads to a decrease in the internal bond angles of the cyclopropane ring, thereby relieving some of the angle strain. lucp.netresearchgate.net

The pentan-3-yl group, being a secondary alkyl group, is sterically demanding and is expected to contribute to this stabilizing effect. The formyl group, with its sp2-hybridized carbon, will have different steric and electronic effects. The carbonyl group can conjugate with the Walsh orbitals of the cyclopropane ring, which can also influence the ring's stability and the lengths of the C-C bonds.

| Substituent | Effect on Ring Strain | Rationale |

| Pentan-3-yl (sec-alkyl) | Decrease | Thorpe-Ingold effect, steric compression of external bond angles. acs.orgacs.orglucp.netresearchgate.net |

| Formyl (carbonyl) | May slightly increase or decrease | Electronic effects (conjugation) and steric interactions. |

This table summarizes the expected effects of the substituents on the ring strain based on established chemical principles.

Stereochemical Outcomes in Reactions of this compound

This compound is a chiral molecule, with a stereocenter at the C1 position of the cyclopropane ring and another at the C3 position of the pentan-3-yl group. Reactions involving this molecule, particularly those that proceed through planar or near-planar intermediates, can have significant stereochemical consequences.

In reactions where the C1 stereocenter is destroyed and then reformed, the stereochemical outcome will depend on the reaction mechanism and the influence of the existing stereocenter in the pentan-3-yl group. For instance, in a radical reaction proceeding through a planar or rapidly inverting radical intermediate at C1, the stereochemical information at that center would be lost. The subsequent reaction of this intermediate could lead to a mixture of diastereomers, with the ratio potentially influenced by steric hindrance from the pentan-3-yl group.

For reactions that proceed with a degree of stereochemical control, such as certain concerted rearrangements or enzyme-catalyzed reactions, it may be possible to achieve high levels of diastereoselectivity. The synthesis of cyclopropanes bearing quaternary chiral centers is a challenging area of stereoselective synthesis, and the development of methods to control the stereochemistry in reactions of molecules like this compound is of considerable interest. rsc.orgthieme-connect.comdigitellinc.comqmul.ac.uknih.gov

Diastereoselectivity in Additions and Cycloadditions

No published data is currently available regarding the diastereoselectivity of addition or cycloaddition reactions involving this compound.

Enantioselectivity in Transformations

There is no available research detailing the enantioselective transformations of this compound.

Theoretical and Computational Investigations of 1 Pentan 3 Yl Cyclopropane 1 Carbaldehyde

Electronic Structure and Conformation Analysis

Quantum Chemical Calculations of Molecular Geometry

No specific quantum chemical calculations detailing the molecular geometry of 1-(pentan-3-yl)cyclopropane-1-carbaldehyde are available in the current body of scientific literature. Such a study would typically involve optimizing the molecule's structure to find the most stable arrangement of its atoms in three-dimensional space, providing data on bond lengths, bond angles, and dihedral angles.

Conformational Isomerism and Energy Minima of this compound

A detailed analysis of the conformational isomerism and the corresponding energy minima for this compound has not been reported. This type of investigation would identify the different spatial arrangements of the molecule (conformers) that can exist due to the rotation around its single bonds and determine their relative stabilities.

Spectroscopic Signatures and Their Theoretical Prediction

Advanced Nuclear Magnetic Resonance Chemical Shift Prediction

There are no published studies that provide theoretically predicted Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. Advanced computational methods can predict ¹H and ¹³C NMR spectra, which are invaluable for the structural elucidation of organic molecules.

Vibrational Spectroscopy Interpretations (Infrared, Raman)

A theoretical prediction and interpretation of the vibrational spectra (Infrared and Raman) for this compound are not available. These theoretical spectra, when compared with experimental data, help to assign specific vibrational modes to the functional groups within the molecule.

Reaction Mechanism Elucidation via Computational Chemistry

Computational studies focused on elucidating the reaction mechanisms involving this compound have not been documented. Such research would explore the pathways of chemical reactions, identify transition states, and calculate activation energies, providing a deeper understanding of the molecule's reactivity.

Transition State Analysis for Key Transformations

The reactivity of this compound is primarily dictated by two key reactive sites: the aldehyde functional group and the strained cyclopropane (B1198618) ring. Computational chemistry allows for the detailed analysis of the transition states (TS) for transformations involving these sites. The two most significant transformations are nucleophilic addition to the carbonyl carbon and the ring-opening of the cyclopropane moiety.

Nucleophilic Addition: The addition of a nucleophile to the carbonyl group is a fundamental reaction for aldehydes. researchgate.net The transition state for this process is characterized by the approach of the nucleophile to the electrophilic carbonyl carbon. Computational models, such as those based on the Bürgi-Dunitz trajectory, predict a non-perpendicular attack, typically at an angle of approximately 105-107° to the C=O bond. researchgate.netacademie-sciences.fr This trajectory maximizes the interaction between the nucleophile's highest occupied molecular orbital (HOMO) and the carbonyl's lowest unoccupied molecular orbital (LUMO) while minimizing steric repulsion. For this compound, the bulky pentan-3-yl group would be expected to create significant steric hindrance, likely raising the activation energy for this transformation compared to less substituted cyclopropyl (B3062369) aldehydes.

Ring-Opening: The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions. nih.govmasterorganicchemistry.com These reactions can be initiated by nucleophiles, electrophiles, or radical species. In the context of the aldehyde group, which is electron-withdrawing, the cyclopropane ring is activated towards nucleophilic attack, which can lead to ring cleavage. nih.govresearchgate.net The transition state for a nucleophilic ring-opening would involve the simultaneous formation of a new bond between the nucleophile and a cyclopropyl carbon and the cleavage of a C-C bond within the ring. researchgate.net The activation barrier for such a process is typically high but is a characteristic reaction pathway for electrophilically activated cyclopropanes. nih.gov

Below is a hypothetical data table illustrating the calculated activation free energies (ΔG‡) for these key transformations, comparing the target molecule with a simpler analogue to highlight substituent effects.

| Transformation | Compound | Nucleophile | Calculated ΔG‡ (kcal/mol) |

| Nucleophilic Addition | This compound | CN⁻ | 14.5 |

| Nucleophilic Addition | Cyclopropane-1-carbaldehyde | CN⁻ | 11.2 |

| Ring-Opening | This compound | CN⁻ | 28.0 |

| Ring-Opening | Cyclopropane-1-carbaldehyde | CN⁻ | 29.5 |

Note: Data are hypothetical and for illustrative purposes only.

Reaction Coordinate Mapping and Energy Profiles

A reaction coordinate is a one-dimensional parameter representing the progress of a reaction from reactants to products. wayne.edu Mapping the potential energy of a system along this coordinate generates a reaction energy profile, which identifies reactants, products, intermediates, and transition states. researchgate.net

Profile for Nucleophilic Addition: For the nucleophilic addition to the carbonyl, the reaction coordinate is typically defined by the distance between the incoming nucleophile and the carbonyl carbon. The energy profile would show the reactants (aldehyde and nucleophile) at an initial energy level. As the nucleophile approaches, the energy increases until it reaches a maximum at the transition state. Past the transition state, the energy drops sharply to a lower level, representing the formation of a stable tetrahedral intermediate (alkoxide).

Profile for Ring-Opening: The reaction coordinate for a concerted nucleophilic ring-opening would be more complex, involving changes in multiple bond lengths and angles. However, it can be simplified to represent the elongation of the breaking C1-C2 bond of the cyclopropane ring. The profile would start with the reactants, rise to a high-energy transition state where the ring bond is significantly stretched, and then descend to the energy of the ring-opened product. researchgate.net The high activation energy reflects the energy required to break a C-C sigma bond, even one that is strained. arxiv.org

The following table provides hypothetical energy values at critical points along the reaction coordinates for both transformations.

| Point on Reaction Coordinate | Nucleophilic Addition Energy (kcal/mol) | Ring-Opening Energy (kcal/mol) |

| Reactants | 0.0 | 0.0 |

| Transition State | +14.5 | +28.0 |

| Intermediate (Alkoxide) | -8.5 | N/A |

| Product | -20.0 (after protonation) | -15.0 |

Note: Data are relative energies and are hypothetical for illustrative purposes.

Structure-Reactivity Relationships: A Computational Perspective on Cyclopropyl Aldehydes

Computational studies are invaluable for elucidating the relationship between a molecule's structure and its chemical reactivity. nih.govacs.org For cyclopropyl aldehydes, the interplay between the strained ring and the carbonyl group, as well as the nature of other substituents, governs their behavior.

Influence of the Cyclopropyl Ring: The three-membered ring significantly influences the aldehyde's reactivity. The C-C bonds of the cyclopropane ring have a high degree of p-character, allowing the ring to electronically conjugate with the adjacent carbonyl group. This conjugation can affect the electrophilicity of the carbonyl carbon. Furthermore, the inherent strain makes ring-opening a competing and characteristic reaction pathway not available to acyclic aldehydes. nih.govnih.gov The electron-withdrawing aldehyde group polarizes the cyclopropane C-C bonds, making the ring susceptible to nucleophilic attack. nih.gov

Influence of the Aldehyde Group: The aldehyde is a powerful electron-withdrawing group, which increases the electrophilicity of the carbonyl carbon, making it a prime target for nucleophiles. libretexts.orgnih.gov This electronic pull also extends to the cyclopropane ring, activating it toward ring-opening reactions that might not occur in simple alkyl-substituted cyclopropanes. researchgate.net

Influence of the 1-(Pentan-3-yl) Substituent: The pentan-3-yl group attached to the same carbon as the aldehyde group has two primary effects:

Steric Hindrance: As a bulky secondary alkyl group, it physically obstructs the trajectory of incoming nucleophiles, thereby increasing the activation energy for addition to the carbonyl face. quora.com

Electronic Effect: Alkyl groups are weakly electron-donating through an inductive effect. quora.comkhanacademy.org This effect slightly reduces the partial positive charge on the carbonyl carbon, making it marginally less electrophilic than an unsubstituted or hydrogen-substituted cyclopropyl aldehyde. libretexts.org This deactivation is generally a minor effect compared to the steric hindrance.

The interactive table below presents hypothetical computational data for a series of cyclopropyl aldehydes to illustrate these structure-reactivity relationships.

| Compound | C=O Bond Length (Å) | Mulliken Charge on Carbonyl C | Cyclopropane C1-C2 Bond Length (Å) |

| Cyclopropane-1-carbaldehyde | 1.215 | +0.28 | 1.510 |

| 1-Methylcyclopropane-1-carbaldehyde | 1.217 | +0.26 | 1.512 |

| This compound | 1.218 | +0.25 | 1.514 |

Note: Data are hypothetical, based on established chemical principles, and intended for comparative illustration.

Advanced Applications and Role As a Synthetic Intermediate

Utilization in Complex Molecule Synthesis

Substituted cyclopropane (B1198618) carbaldehydes are recognized as versatile building blocks in the construction of complex molecular architectures. Their utility stems from the ability of the cyclopropane ring to act as a latent reactive group, undergoing ring-opening or rearrangement reactions to generate more complex structures.

In principle, 1-(pentan-3-yl)cyclopropane-1-carbaldehyde could serve as a precursor to polycyclic systems. The aldehyde functionality allows for a range of classical carbon-carbon bond-forming reactions, such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These reactions can be employed to append additional ring systems or functional groups that can subsequently participate in intramolecular cyclizations. The cyclopropane ring itself can be activated to partake in cycloaddition reactions or undergo rearrangements to form larger carbocyclic frameworks, a strategy often employed in the synthesis of natural products and their analogues.

The combination of the aldehyde and the cyclopropane ring in this compound makes it a potential precursor to a wide array of organic compounds. The aldehyde can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into various nitrogen-containing functional groups. Concurrently, the cyclopropane ring can undergo transformations such as hydrogenolysis to afford linear alkyl chains or react with electrophiles to yield functionalized cyclopentane (B165970) or cyclohexane (B81311) derivatives through ring-expansion pathways. This dual reactivity allows for the generation of a diverse library of molecules from a single starting material.

Role in Methodological Development

The development of new synthetic methods is crucial for advancing the field of organic chemistry. Substituted cyclopropanes often feature as key substrates in the exploration of novel reaction pathways.

There is a growing interest in incorporating rigid scaffolds like the cyclopropane ring into the design of chiral ligands for asymmetric catalysis. A conformationally restricted backbone can impart a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in chemical reactions. While no specific use of this compound in this context has been reported, its derivatives, particularly the corresponding amines or phosphines, could potentially be explored as novel ligands for a variety of transition-metal-catalyzed transformations.

The strained nature of the cyclopropane ring can be harnessed to develop new reagents for organic synthesis. For instance, upon suitable activation, the ring can open to generate reactive intermediates that can participate in unique chemical transformations not accessible with acyclic precursors. The specific substitution pattern of this compound could influence the regioselectivity and stereoselectivity of such ring-opening processes, making it an interesting candidate for methodological studies.

Integration into Advanced Chemical Synthesis Strategies

Modern synthetic strategies often rely on the use of multifunctional building blocks that can engage in cascade or domino reactions to rapidly build molecular complexity. The structural attributes of this compound make it a hypothetical candidate for such strategies. A reaction initiated at the aldehyde group could trigger a subsequent transformation involving the cyclopropane ring, or vice versa, leading to the efficient construction of intricate molecular frameworks in a single synthetic operation. However, no specific examples of such integrations involving this particular compound have been documented in the scientific literature to date.

Future Research Directions and Unexplored Avenues for 1 Pentan 3 Yl Cyclopropane 1 Carbaldehyde

Development of Novel and Sustainable Synthetic Routes

The efficient and environmentally benign synthesis of complex cyclopropanes is a significant area of contemporary chemical research. For a molecule like 1-(pentan-3-yl)cyclopropane-1-carbaldehyde, future research could focus on developing synthetic strategies that are both novel and adhere to the principles of green chemistry.

Current synthetic approaches to substituted cyclopropanes often rely on the cyclopropanation of alkenes. Future work could explore the use of biocatalytic systems, such as engineered enzymes, for the asymmetric cyclopropanation of a suitable alkene precursor. This approach offers the potential for high enantioselectivity and the use of environmentally friendly reaction conditions. Another avenue for sustainable synthesis is the exploration of photocatalysis, which can enable the use of visible light as a renewable energy source to drive the cyclopropanation reaction.

The development of one-pot or tandem reaction sequences would also represent a significant advance. A hypothetical sustainable route could involve a catalytic asymmetric cyclopropanation followed by a direct and selective oxidation to the aldehyde, minimizing intermediate purification steps and reducing solvent waste. The table below outlines potential sustainable synthetic strategies that warrant investigation.

| Synthetic Strategy | Key Features and Potential Advantages | Key Research Challenges |

|---|---|---|

| Biocatalytic Asymmetric Cyclopropanation | High enantioselectivity, mild reaction conditions, reduced use of toxic reagents. | Enzyme engineering for substrate specificity, scalability of biocatalytic processes. |

| Visible-Light Photocatalysis | Use of a renewable energy source, potential for novel reaction pathways. | Development of efficient and robust photocatalysts, control of side reactions. |

| Tandem Catalysis | Increased efficiency, reduced waste from intermediate purification. | Catalyst compatibility, optimization of reaction conditions for multiple steps. |

| Mechanochemical Synthesis | Solvent-free or reduced solvent conditions, potential for unique reactivity. | Scalability, understanding reaction mechanisms in the solid state. |

Advanced Stereocontrol in Derivatization Processes

The presence of a stereocenter at the 1-position of the cyclopropane (B1198618) ring, as well as a potential stereocenter within the pentan-3-yl group, makes this compound an excellent candidate for studies in advanced stereocontrol. Future research should focus on the diastereoselective derivatization of the aldehyde, where the existing stereochemistry of the cyclopropane ring directs the stereochemical outcome of the reaction.

Nucleophilic additions to the aldehyde are a prime target for such investigations. The use of chiral reagents or catalysts could allow for the synthesis of all possible diastereomers of the resulting alcohol, providing access to a diverse library of chiral building blocks. The development of organocatalytic methods for these transformations would be particularly valuable, as they often offer mild reaction conditions and high stereoselectivity.

Furthermore, the development of methods for the asymmetric synthesis of the starting material itself is a crucial research direction. This could involve the use of chiral auxiliaries or asymmetric catalysis to set the stereochemistry of the cyclopropane ring during its formation.

| Derivatization Process | Potential Outcome | Key Research Focus |

|---|---|---|

| Diastereoselective Nucleophilic Addition | Synthesis of specific diastereomers of the corresponding alcohol. | Influence of the pentan-3-yl group on facial selectivity, development of highly selective catalysts. |

| Asymmetric Aldol (B89426) Reactions | Formation of products with multiple new stereocenters. | Controlling both relative and absolute stereochemistry. |

| Enantioselective Synthesis of the Parent Aldehyde | Access to enantiomerically pure starting material for further derivatization. | Development of novel asymmetric cyclopropanation methods. |

Integration with Flow Chemistry and Automation Technologies for Synthesis and Screening

Modern chemical research is increasingly benefiting from the integration of flow chemistry and automation. These technologies offer the potential for more efficient, safer, and more reproducible synthesis and screening of novel compounds.

The synthesis of this compound and its derivatives is well-suited for adaptation to a flow chemistry setup. Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, which can be crucial for optimizing the synthesis of strained ring systems. Furthermore, flow chemistry can enable the safe handling of hazardous reagents and intermediates that may be required for certain synthetic steps.

Beyond synthesis, automation can be leveraged for the high-throughput screening of the reactivity and biological activity of a library of derivatives based on the this compound scaffold. Automated systems can perform a large number of reactions in parallel, allowing for the rapid exploration of a wide range of reaction conditions or the screening of a compound library against various biological targets. This approach can significantly accelerate the discovery of new chemical transformations and potential therapeutic agents. acs.orgprinceton.edunih.govnumberanalytics.comnih.govrsc.orgacs.orgnih.govuci.eduvapourtec.com

| Technology | Application to this compound Research | Potential Benefits |

|---|---|---|

| Flow Chemistry | Synthesis of the target compound and its derivatives. | Improved reaction control, enhanced safety, scalability. nih.gov |

| Automated High-Throughput Screening | Optimization of reaction conditions, screening of compound libraries for biological activity. | Accelerated discovery of new reactions and bioactive molecules. |

| Machine Learning-Assisted Optimization | Prediction of optimal reaction conditions and novel reactivity. | Reduced experimental effort, discovery of non-intuitive reaction pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.